Cas no 82261-42-5 (4-(pyridin-3-yl)aniline)

4-(pyridin-3-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-Pyridin-3-ylaniline
- 4-(3-Pyridyl)aniline
- 4-(Pyridin-3-yl)aniline
- 4-Pyridin-3-yl-phenylamine
- 3-(p-Aminophenyl)pyridine
- 3-(4-Aminophenyl)pyridine
- 4-(3-Pyridyl)aminobenzene
- 4-(Pyridin-3-yl)phenylamine
- 4-(3-Pyridinyl)benzenamine (ACI)
- Pyridine, 3-(p-aminophenyl)- (6CI)
- DKFDPLVNPGJNDE-UHFFFAOYSA-N
- DB-056591
- CS-0206624
- 3-(4-aminophenyl)-pyridine
- AKOS007930877
- PS-4111
- 4-(pyridine-3-yl)aniline
- 4-Pyridin-3-yl aniline
- SCHEMBL225149
- Z732776040
- EN300-314386
- BBL104062
- 82261-42-5
- STL557876
- 4-Pyridin-3-ylphenylamine
- MFCD00956763
- DTXSID30332669
- SY037892
- F5608-0071
- J-513840
- CHEBI:195076
- 3-(4'-aminophenyl)pyridine
- SB38880
- MFCD00956768
- DB-263260
- 4-(pyridin-3-yl)aniline
-
- MDL: MFCD00956763
- インチ: 1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2
- InChIKey: DKFDPLVNPGJNDE-UHFFFAOYSA-N
- SMILES: N1C=C(C2C=CC(N)=CC=2)C=CC=1
計算された属性
- 精确分子量: 170.08400
- 同位素质量: 170.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 38.9A^2
じっけんとくせい
- 密度みつど: 1.133
- ゆうかいてん: 116-117 ºC
- Boiling Point: 333 ºC
- フラッシュポイント: 182 ºC
- Refractive Index: 1.625
- PSA: 38.91000
- LogP: 2.91200
4-(pyridin-3-yl)aniline Security Information
- 危険カテゴリコード: 20/21/22;36/37/38
- セキュリティの説明: S26; S36/37/39; S22
-
危険物標識:
- Risk Phrases:R20/21/22; R36/37/38
4-(pyridin-3-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D970748-25g |
4-Pyridin-3-yl-phenylamine |
82261-42-5 | 95% | 25g |
$3355 | 2024-07-28 | |
abcr | AB154443-500 mg |
4-(3-Pyridyl)aniline |
82261-42-5 | 500 mg |
€228.10 | 2023-07-20 | ||
abcr | AB154443-1 g |
4-(3-Pyridyl)aniline |
82261-42-5 | 1 g |
€301.20 | 2023-07-20 | ||
eNovation Chemicals LLC | D970748-100mg |
4-Pyridin-3-yl-phenylamine |
82261-42-5 | 95% | 100mg |
$180 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261473A-1 g |
4-(Pyridin-3-yl)aniline, |
82261-42-5 | 1g |
¥4,227.00 | 2023-07-11 | ||
Life Chemicals | F5608-0071-0.25g |
4-Pyridin-3-ylaniline |
82261-42-5 | 95%+ | 0.25g |
$196.0 | 2023-09-06 | |
Enamine | EN300-314386-0.1g |
4-(pyridin-3-yl)aniline |
82261-42-5 | 95.0% | 0.1g |
$52.0 | 2025-03-21 | |
Enamine | EN300-314386-1.0g |
4-(pyridin-3-yl)aniline |
82261-42-5 | 95.0% | 1.0g |
$151.0 | 2025-03-21 | |
Chemenu | CM173837-1g |
4-(3-Pyridyl)aniline |
82261-42-5 | 95% | 1g |
$172 | 2022-06-10 | |
Life Chemicals | F5608-0071-5g |
4-Pyridin-3-ylaniline |
82261-42-5 | 95%+ | 5g |
$654.0 | 2023-09-06 |
4-(pyridin-3-yl)aniline 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; 1 h, 110 °C
Synthetic Circuit 2
1.2 Reagents: Potassium carbonate Solvents: Water ; 90 min, 80 °C
Synthetic Circuit 3
1.2 Reagents: Water
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide , (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](tricyclohexy… Solvents: Dimethylformamide ; 12 h, 80 °C
2.2 Reagents: Water
Synthetic Circuit 6
Synthetic Circuit 7
1.2 Reagents: Ammonium chloride Solvents: Water
Synthetic Circuit 8
Synthetic Circuit 9
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Synthetic Circuit 10
1.2 Reagents: Tripotassium phosphate Solvents: 1-Butanol ; 20 h, 100 °C
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C
Synthetic Circuit 14
Synthetic Circuit 15
1.2 Reagents: Ammonium chloride Solvents: Water
Synthetic Circuit 16
1.2 Reagents: Water Solvents: Water ; rt
Synthetic Circuit 17
2.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
4-(pyridin-3-yl)aniline Raw materials
- tributyl(chloro)stannane
- Pyridin-3-ylboronic acid
- tributyl(3-pyridyl)stannane
- Aminophenyltrimethoxysilane
- 3-Chloropyridine
- 3-(4-Chlorophenyl)pyridine
- 3-Pyridylzinc bromide, 0.50 M in THF
- 3-(diethylboranyl)pyridine
- Bis(pinacolato)diborane
- 3-(4-Nitrophenyl)pyridine
- 4-Iodoaniline
- 3-Bromopyridine
4-(pyridin-3-yl)aniline Preparation Products
4-(pyridin-3-yl)aniline 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
4-(pyridin-3-yl)anilineに関する追加情報
Research Briefing on 4-(pyridin-3-yl)aniline (CAS: 82261-42-5) in Chemical Biology and Pharmaceutical Applications
4-(pyridin-3-yl)aniline (CAS: 82261-42-5) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This briefing provides an overview of the latest research advancements involving this compound, focusing on its chemical properties, synthetic routes, and biological applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(pyridin-3-yl)aniline as a building block for novel tyrosine kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR and HER2 kinases, which are critical targets in cancer therapy. The researchers employed a combination of molecular docking and in vitro assays to validate the efficacy of these derivatives, paving the way for further preclinical development.
Another significant advancement was reported in ACS Chemical Biology, where 4-(pyridin-3-yl)aniline was utilized in the design of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. The study showcased the compound's versatility as a scaffold for developing sensitive and selective biosensors, which could have applications in studying oxidative stress-related diseases such as neurodegenerative disorders and cancer.
From a synthetic chemistry perspective, a recent publication in Organic Letters detailed an efficient and scalable route for the preparation of 4-(pyridin-3-yl)aniline. The authors employed a palladium-catalyzed cross-coupling reaction, achieving high yields and excellent purity. This method addresses previous challenges associated with the compound's synthesis, making it more accessible for industrial-scale production.
In the realm of drug delivery, a 2024 study in Advanced Materials investigated the incorporation of 4-(pyridin-3-yl)aniline into polymeric nanoparticles for targeted drug delivery. The researchers functionalized the compound to enhance its binding affinity to specific cell surface receptors, resulting in improved drug uptake and reduced off-target effects. This approach holds promise for the development of next-generation nanomedicines.
Overall, the latest research underscores the multifaceted utility of 4-(pyridin-3-yl)aniline in chemical biology and pharmaceutical sciences. Its role as a versatile scaffold for drug discovery, biosensing, and nanotechnology highlights its continued relevance in advancing biomedical research. Future studies are expected to further explore its potential in emerging therapeutic areas and innovative applications.
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